2,3-Dioxoindolin-6-ylboronic acid pinacol ester
CAS No.:
Cat. No.: VC18149342
Molecular Formula: C14H16BNO4
Molecular Weight: 273.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BNO4 |
|---|---|
| Molecular Weight | 273.09 g/mol |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)16-12(18)11(9)17/h5-7H,1-4H3,(H,16,17,18) |
| Standard InChI Key | JHWFAPUAWXDSTK-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)C(=O)N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,3-Dioxoindolin-6-ylboronic acid pinacol ester features a bicyclic indolinone scaffold fused to a pinacol boronic ester group. The indolinone moiety contains two ketone groups at positions 2 and 3, while the boronic ester is attached at position 6 of the aromatic ring. This configuration is represented by the IUPAC name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2,3-dione .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 273.09 g/mol | |
| CAS Number | 72219015 | |
| Purity | ≥97% | |
| Topological Polar Surface Area | 64.6 Ų |
The compound’s boronic ester group () enhances its stability and solubility in organic solvents, making it suitable for use in palladium-catalyzed reactions.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pinacol methyl groups (δ 1.25 ppm, singlet) and the aromatic protons of the indolinone ring (δ 7.2–7.8 ppm) . Infrared (IR) spectroscopy shows strong absorptions at 1740 cm (C=O stretch) and 1340 cm (B-O bond).
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically begins with 6-bromoindoline-2,3-dione, which undergoes Miyaura borylation using bis(pinacolato)diboron () in the presence of a palladium catalyst. Common conditions include:
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Catalyst: Pd(dppf)Cl (1–5 mol%)
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Base: Potassium acetate ()
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Solvent: Dimethylformamide (DMF) or toluene
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Temperature: 80–100°C
Table 2: Representative Synthesis Conditions
| Parameter | Detail | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl | |
| Solvent | DMF | |
| Reaction Time | 12–24 hours | |
| Workup | Aqueous extraction, column chromatography |
Recent Methodological Improvements
Microwave-assisted synthesis has reduced reaction times to 2–4 hours with comparable yields . Additionally, ligand-free protocols using Pd/C nanoparticles have emerged as cost-effective alternatives, minimizing metal contamination in pharmaceutical intermediates.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides to form biaryl structures. For example, reaction with 4-bromoaniline produces 6-(4-aminophenyl)indoline-2,3-dione, a precursor to kinase inhibitors.
Mechanistic Insight: The palladium catalyst facilitates oxidative addition with the aryl halide, followed by transmetallation with the boronic ester and reductive elimination to form the carbon-carbon bond .
Construction of Heterocyclic Systems
The indolinone core participates in cycloaddition reactions to generate polycyclic structures. For instance, Diels-Alder reactions with dienes yield tetracyclic compounds evaluated for anticancer activity .
Research Findings and Advancements
Pharmaceutical Applications
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Anticancer Agents: Derivatives of 2,3-dioxoindolin-6-ylboronic acid pinacol ester inhibit tyrosine kinases such as VEGFR-2 (IC = 12 nM) .
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Antimicrobials: Hybrid structures incorporating quinolone moieties show potent activity against Staphylococcus aureus (MIC = 2 µg/mL).
Materials Science Innovations
Polymerization with thiophene derivatives produces conjugated polymers with tunable bandgaps (1.8–2.4 eV), suitable for organic photovoltaics .
| Hazard Category | GHS Code | Precautionary Measures | Source |
|---|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion | |
| Skin Irritation | H315 | Wear protective gloves | |
| Eye Damage | H319 | Use safety goggles |
Future Directions and Challenges
Reaction Optimization
Machine learning models are being trained to predict optimal catalysts and solvents for specific coupling reactions, potentially reducing trial-and-error experimentation.
Expanding Biomedical Utility
Ongoing studies focus on modifying the indolinone core to enhance blood-brain barrier penetration for neurodegenerative disease therapeutics .
Environmental Considerations
Green chemistry approaches aim to replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) in large-scale syntheses.
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